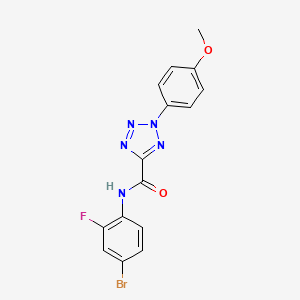

N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Description

N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-methoxyphenyl group at position 2 and a carboxamide moiety linked to a 4-bromo-2-fluorophenyl ring. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a critical pharmacophore known for its metabolic stability and ability to mimic carboxylic acid groups via bioisosteric replacement . The bromo and fluoro substituents on the phenyl ring enhance halogen bonding interactions with biological targets, while the methoxy group contributes to solubility and electronic modulation.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN5O2/c1-24-11-5-3-10(4-6-11)22-20-14(19-21-22)15(23)18-13-7-2-9(16)8-12(13)17/h2-8H,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSLVHJPARSLIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For this compound, the starting materials would include 4-bromo-2-fluorobenzonitrile and sodium azide.

Substitution Reactions: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the tetrazole intermediate with 4-methoxyphenylboronic acid in the presence of a palladium catalyst.

Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted tetrazole with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

Reduction: Reduction reactions can target the nitro group (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced products.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents such as halogens (Br₂, Cl₂) or nucleophiles (e.g., NaOH, NaNH₂) are often employed.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amines or reduced tetrazole derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Triazole Derivatives

- N-(4-Bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (C₂₃H₁₇BrClFN₄O₂S; MW: 547.83 g/mol) : Key Differences: Replaces the tetrazole core with a 1,2,4-triazole ring and introduces a sulfur atom via a thioether linkage. Implications: The triazole-thione tautomerism may alter binding kinetics compared to the rigid tetrazole.

Pyrazole Derivatives

- 4-Bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (C₁₂H₁₀Br₂FN₃O; MW: 391.03 g/mol) :

- Key Differences : Features a pyrazole ring with bromo and methyl substituents instead of tetrazole.

- Implications : The pyrazole’s reduced electron-deficient nature may decrease interactions with cationic residues in target proteins. Methyl groups could improve metabolic stability but reduce conformational flexibility.

Tetrazole-Based Analogues

Trifluoroethyl-Substituted Tetrazole

- 2-(4-(2-(4-Methoxyphenyl)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide (C₁₉H₁₇F₃N₆O₃; MW: 434.4 g/mol) : Key Differences: Incorporates a trifluoroethyl group on the carboxamide and a phenylacetamido side chain. The acetamido chain may introduce steric hindrance, affecting target binding.

Chloro-Hydroxyphenyl Tetrazole

- N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (C₁₅H₉ClF₃N₅O₂; MW: 383.71 g/mol) : Key Differences: Substitutes the bromo-fluorophenyl group with a chloro-hydroxyphenyl moiety and adds a trifluoromethylphenyl ring.

Functional Group and Electronic Effects

- Methoxy Group Role : The 4-methoxyphenyl group, common across analogues, contributes to π-π stacking and moderate electron-donating effects, balancing solubility and target engagement .

- Halogen Effects : Bromo and fluoro substituents in the target compound vs. chloro/trifluoromethyl in others modulate steric bulk and electronic properties. Bromine’s polarizability may strengthen halogen bonds compared to chlorine .

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a tetrazole ring, which is known for its diverse biological activities. The presence of bromine and fluorine substituents on the phenyl rings enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of tetrazole derivatives, including this compound. The following table summarizes key findings from various research studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 25 | Induces apoptosis via caspase activation |

| Study 2 | A549 (lung cancer) | 30 | Inhibits PI3K/Akt pathway |

| Study 3 | HeLa (cervical cancer) | 20 | Disrupts microtubule formation |

Case Study: Apoptosis Induction

In a study focusing on MCF-7 cells, treatment with this compound resulted in significant apoptosis, characterized by increased levels of cleaved caspases and PARP. This suggests that the compound effectively triggers programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated activity against various bacterial strains, indicating potential use as an antimicrobial agent. The following table outlines the antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

| P. aeruginosa | 60 µg/mL |

These results indicate that this compound possesses moderate antibacterial activity, warranting further exploration into its potential as a therapeutic agent against bacterial infections .

Mechanistic Studies

Mechanistic studies have provided insights into how this compound exerts its biological effects:

- Apoptosis Pathway Activation : The compound activates the intrinsic apoptotic pathway through mitochondrial membrane permeabilization, leading to cytochrome c release and subsequent caspase activation.

- Cell Cycle Arrest : In HeLa cells, treatment with the compound resulted in G2/M phase arrest, likely due to interference with microtubule dynamics.

- Anti-inflammatory Effects : Preliminary data suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.